molecular formula C10H14N4O5 B10777996 6-Hydroxy-7,8-dihydro purine nucleoside

6-Hydroxy-7,8-dihydro purine nucleoside

Cat. No.: B10777996
M. Wt: 270.24 g/mol
InChI Key: ZWTNXGIZBOQCAJ-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroinosine is a purine nucleoside, a class of organic compounds comprising a purine base attached to a ribosyl or deoxyribosyl moiety.

Preparation Methods

The synthesis of 7,8-dihydroinosine typically involves the reduction of inosine. One common method includes the use of sodium borohydride as a reducing agent under mild conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization

Chemical Reactions Analysis

7,8-Dihydroinosine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

The major products formed from these reactions include 8-oxo-7,8-dihydroinosine and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

7,8-Dihydroinosine is unique among purine nucleosides due to its specific oxidation and reduction properties. Similar compounds include:

Properties

Molecular Formula

C10H14N4O5

Molecular Weight

270.24 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one

InChI

InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2,4,6-7,10,13,15-17H,1,3H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1

InChI Key

ZWTNXGIZBOQCAJ-KQYNXXCUSA-N

Isomeric SMILES

C1NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O

Canonical SMILES

C1NC2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.